molecular formula C16H19N3O4S B2569763 2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester CAS No. 1164530-49-7

2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester

Cat. No.: B2569763
CAS No.: 1164530-49-7
M. Wt: 349.41
InChI Key: DWOQEDLNZSBFHQ-WUKNDPDISA-N
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Description

The compound 2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester is a structurally complex molecule featuring a benzoic acid ethyl ester backbone conjugated to a thiazolidinone ring via an acetamide linker. The thiazolidinone moiety (a five-membered heterocyclic ring containing nitrogen and sulfur) is substituted with methyl and methylimino groups at positions 2 and 3, respectively, and a ketone at position 2. This scaffold is of significant interest in medicinal chemistry due to the bioactivity of thiazolidinone derivatives, which are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-4-23-15(22)10-7-5-6-8-11(10)18-13(20)9-12-14(21)19(3)16(17-2)24-12/h5-8,12H,4,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOQEDLNZSBFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone Moieties

a. 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester

  • Structure: Contains a thiazolidinone ring substituted with chlorophenyl and dichlorobenzoyl groups.
  • Key Differences: The benzoic acid ester is replaced with a methyl ester, and the substituents on the thiazolidinone are bulkier (chlorinated aromatic groups vs. methyl/methylimino in the target compound).
  • Research Findings: Limited studies exist, but halogenated thiazolidinones often exhibit enhanced antimicrobial activity due to increased lipophilicity .

b. Acetic acid, 2-[3-methyl-4-oxo-5-(1-pyrrolidinyl)-2-thiazolidinylidene]-, ethyl ester

  • Structure: Features a pyrrolidinyl group at position 5 of the thiazolidinone and lacks the acetamide linkage to a benzoic acid ester.
  • Application : Used as an intermediate in synthesizing bioactive molecules with anticonvulsant properties .
Benzoic Acid Ester Derivatives

a. 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester

  • Structure: Replaces the thiazolidinone with a triazole-thiophene group.
  • Activity: Triazole derivatives are known for antifungal and anticancer applications .

b. 3-[[2-(4-fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

  • Structure: Substitutes the thiazolidinone with a benzofuran ring and fluorophenoxy group.
  • Key Differences: The benzofuran scaffold may improve metabolic stability compared to thiazolidinones. Fluorine substitution can modulate pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₁₄H₁₇N₃O₄S 335.37 Thiazolidinone, methylimino, benzoic acid ester Antimicrobial, enzyme inhibition
2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester C₁₈H₁₁Cl₃N₂O₃S 441.71 Chlorinated aromatic substituents Antimicrobial
Acetic acid, 2-[3-methyl-4-oxo-5-(1-pyrrolidinyl)-2-thiazolidinylidene]-, ethyl ester C₁₂H₁₈N₂O₃S 278.35 Pyrrolidinyl substituent Synthetic intermediate
4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester C₂₀H₁₃F₃N₂O₄ 402.08 Triazole-thiophene system Antifungal, anticancer

Research Findings and Implications

  • Bioactivity of Thiazolidinones: The target compound’s thiazolidinone core is associated with inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis .
  • Role of Benzoic Acid Ester : The ethyl ester group enhances membrane permeability, acting as a prodrug moiety that may hydrolyze in vivo to release the active carboxylic acid .
  • Comparative Limitations : Unlike halogenated analogues (e.g., ), the target compound lacks electron-withdrawing groups, which may reduce its potency but improve synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester

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